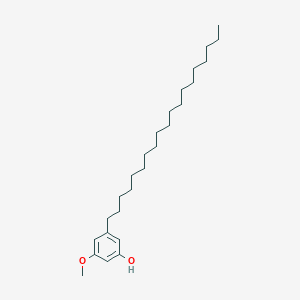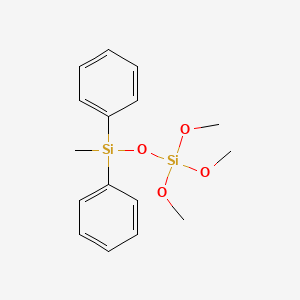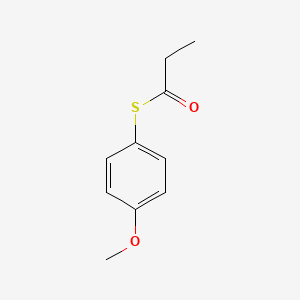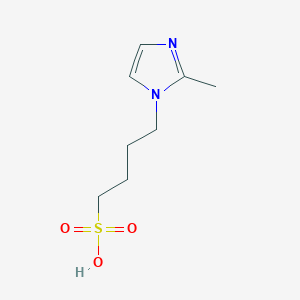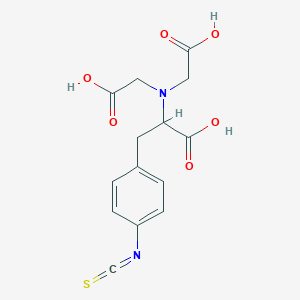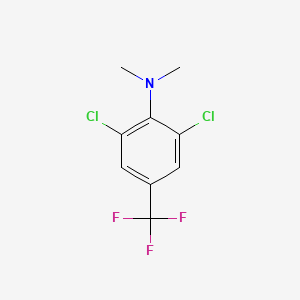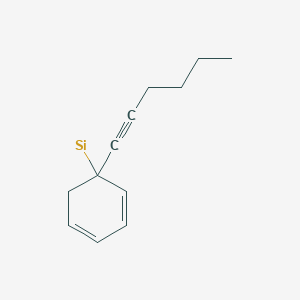![molecular formula C18H22O2 B14280460 Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl CAS No. 120540-29-6](/img/structure/B14280460.png)
Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl is a chemical compound with the molecular formula C18H22O2. It is a type of organic peroxide, which are compounds containing the peroxide functional group (ROOR’). Organic peroxides are known for their reactivity and are often used as initiators for polymerization reactions, as well as in various oxidation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl typically involves the reaction of 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethanol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to prevent decomposition of the peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. Safety measures are crucial due to the reactive nature of organic peroxides .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and mild oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of nucleophiles under controlled temperature and pH.
Major Products
Oxidation: Produces various oxidized organic compounds.
Reduction: Yields the corresponding alcohol.
Substitution: Results in the formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroperoxide, 1-methyl-1-phenylethyl: Similar structure but with a phenyl group instead of a biphenyl group.
Hydroperoxide, 1-methyl-1-(3-methylphenyl)ethyl: Similar structure with a methyl-substituted phenyl group.
Isopropyl hydroperoxide: A simpler structure with an isopropyl group instead of the biphenyl group.
Uniqueness
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl is unique due to its biphenyl structure, which imparts specific chemical and physical properties. This structure allows for unique reactivity and applications, particularly in the field of polymer chemistry and materials science .
Propriétés
Numéro CAS |
120540-29-6 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-(2-hydroperoxypropan-2-yl)-4-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-13(2)14-5-7-15(8-6-14)16-9-11-17(12-10-16)18(3,4)20-19/h5-13,19H,1-4H3 |
Clé InChI |
ZONCLJGMXBCJJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


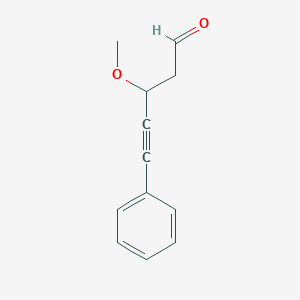
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
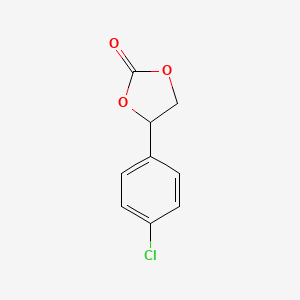
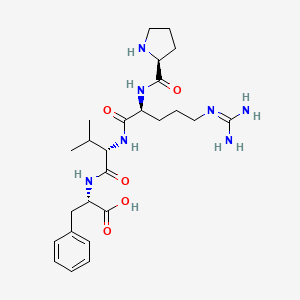
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
